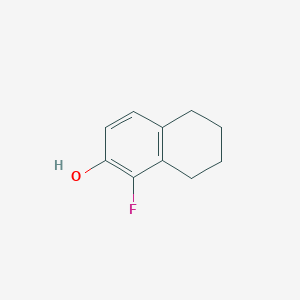

1-Fluoro-5,6,7,8-tetrahydronaphthalen-2-ol

Description

Overview of Tetrahydronaphthalene Core Structures in Chemical Synthesis

The tetrahydronaphthalene scaffold, a partially hydrogenated derivative of naphthalene, is a privileged structure in medicinal chemistry. ontosight.aiwikipedia.org These derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. ontosight.ainih.gov The versatility of the tetrahydronaphthalene core allows for the introduction of various substituents at different positions, enabling the fine-tuning of its biological and physical properties. ontosight.ai The synthesis of tetralones, which are key intermediates in accessing tetrahydronaphthalenes, is well-established through methods like Friedel-Crafts acylation. organic-chemistry.orgsemanticscholar.org This structural motif is found in numerous natural products and has been the basis for the development of many synthetic compounds with therapeutic potential. semanticscholar.org

Historical Context of Fluorinated Tetrahydronaphthalenes in Synthetic Methodologies

The history of organofluorine chemistry dates back to the 19th century, with the isolation of elemental fluorine by Henri Moissan in 1886 marking a significant milestone. wikipedia.orgniscpr.res.innih.gov The development of fluorination methods has since been a continuous area of research. nih.gov The synthesis of fluorinated tetralones, precursors to fluorinated tetrahydronaphthalenes, has been explored using various reagents. ua.esresearchgate.net Early methods often involved harsh conditions, but the development of milder and more selective fluorinating agents, such as Selectfluor, has facilitated the synthesis of these compounds. researchgate.net The enantioselective fluorination of α-aryl-tetralones has also been achieved, highlighting the progress in creating stereochemically defined fluorinated molecules. ua.esresearchgate.net Despite these advances, the synthesis and exploration of specifically substituted fluorinated tetrahydronaphthalenes remain an active area of research.

Research Landscape and Knowledge Gaps Pertaining to 1-Fluoro-5,6,7,8-tetrahydronaphthalen-2-ol

A thorough review of the scientific literature reveals a significant knowledge gap concerning the specific compound this compound. While research has been conducted on various other fluorinated and non-fluorinated tetrahydronaphthalene derivatives, this particular isomer appears to be largely unexplored. google.comgoogle.comnih.govnih.gov The existing research on related compounds suggests that the unique positioning of the fluorine and hydroxyl groups on the this compound scaffold could lead to novel biological activities. For instance, fluorinated analogs of other bioactive molecules have shown enhanced potency and improved pharmacokinetic profiles. nih.govnih.gov The lack of dedicated studies on its synthesis, characterization, and biological evaluation represents a clear opportunity for future research in the field of medicinal and synthetic organic chemistry.

Properties

IUPAC Name |

1-fluoro-5,6,7,8-tetrahydronaphthalen-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO/c11-10-8-4-2-1-3-7(8)5-6-9(10)12/h5-6,12H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYKAQAIVGBXRFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

709031-99-2 | |

| Record name | 1-fluoro-5,6,7,8-tetrahydronaphthalen-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Studies of 1 Fluoro 5,6,7,8 Tetrahydronaphthalen 2 Ol

Reactivity of the Hydroxyl Group

The phenolic hydroxyl group is a versatile functional handle, readily participating in a variety of classical organic transformations. Its acidic proton and nucleophilic oxygen atom are central to its reactivity.

Etherification of the hydroxyl group in 1-Fluoro-5,6,7,8-tetrahydronaphthalen-2-ol is most commonly achieved via the Williamson ether synthesis. masterorganicchemistry.comwikipedia.org This method involves the deprotonation of the phenolic hydroxyl group by a strong base to form a potent nucleophile, the corresponding alkoxide or phenoxide. This intermediate then undergoes a bimolecular nucleophilic substitution (SN2) reaction with a primary alkyl halide or a similar electrophile. wikipedia.orglibretexts.org

The first step is the acid-base reaction where a base, such as sodium hydride (NaH), deprotonates the alcohol to form the alkoxide. youtube.com The resulting alkoxide is a much stronger nucleophile than the starting alcohol, which significantly speeds up the reaction. masterorganicchemistry.com The alkoxide then attacks the electrophilic carbon of the alkyl halide in a concerted SN2 mechanism, displacing the halide leaving group and forming the new carbon-oxygen bond of the ether. wikipedia.orgyoutube.com For this reaction to be efficient, primary alkyl halides are preferred, as secondary and tertiary halides are prone to undergoing E2 elimination as a competing side reaction due to the strong basicity of the alkoxide. wikipedia.orgrichmond.edu

The general scheme for this transformation is as follows:

Step 1: Deprotonation

This compound + Base → 1-Fluoro-5,6,7,8-tetrahydronaphthalen-2-oxide + Conjugate Acid

Step 2: SN2 Attack

1-Fluoro-5,6,7,8-tetrahydronaphthalen-2-oxide + R-X → 2-Alkoxy-1-fluoro-5,6,7,8-tetrahydronaphthalene + X⁻

The table below illustrates representative examples of etherification reactions starting from this compound, based on established Williamson ether synthesis protocols.

| Electrophile (R-X) | Base | Solvent | Product |

| Methyl Iodide (CH₃I) | NaH | THF | 1-Fluoro-2-methoxy-5,6,7,8-tetrahydronaphthalene |

| Ethyl Bromide (CH₃CH₂Br) | K₂CO₃ | Acetone | 2-Ethoxy-1-fluoro-5,6,7,8-tetrahydronaphthalene |

| Benzyl Bromide (BnBr) | NaH | DMF | 2-(Benzyloxy)-1-fluoro-5,6,7,8-tetrahydronaphthalene |

| Allyl Chloride (CH₂=CHCH₂Cl) | NaOH | Benzene | 2-(Allyloxy)-1-fluoro-5,6,7,8-tetrahydronaphthalene |

This table is illustrative of expected outcomes based on general principles of the Williamson ether synthesis.

The hydroxyl group of this compound can be readily converted into an ester through acylation. This transformation typically involves reacting the phenol (B47542) with an acylating agent, such as an acid chloride or an acid anhydride, often in the presence of a base like pyridine or triethylamine. The base serves to neutralize the acidic byproduct (e.g., HCl) and can also act as a nucleophilic catalyst.

The mechanism is a nucleophilic acyl substitution. The lone pair of electrons on the phenolic oxygen attacks the electrophilic carbonyl carbon of the acylating agent. In the case of an acid chloride, this forms a tetrahedral intermediate which then collapses, expelling the chloride ion as a leaving group to yield the final ester product.

A general reaction scheme is:

This compound + R-COCl → 1-Fluoro-5,6,7,8-tetrahydronaphthalen-2-yl acetate + HCl

Below are typical acylation reactions for this compound.

| Acylating Agent | Base | Solvent | Product |

| Acetyl Chloride | Pyridine | CH₂Cl₂ | 1-Fluoro-5,6,7,8-tetrahydronaphthalen-2-yl acetate |

| Acetic Anhydride | Pyridine | - | 1-Fluoro-5,6,7,8-tetrahydronaphthalen-2-yl acetate |

| Benzoyl Chloride | Triethylamine | Toluene | 1-Fluoro-5,6,7,8-tetrahydronaphthalen-2-yl benzoate |

| Methanesulfonyl Chloride | Triethylamine | CH₂Cl₂ | 1-Fluoro-5,6,7,8-tetrahydronaphthalen-2-yl mesylate |

This table presents expected products from standard acylation procedures.

The tetralin framework is susceptible to oxidation, particularly at the benzylic positions (C5 and C8), which are activated by the adjacent aromatic ring. While the phenolic group itself can be oxidized under certain conditions, a more common and regioselective oxidation targets the benzylic C-H bonds. An efficient method for the regioselective oxidation of tetrahydronaphthalenes to α-tetralones involves the use of 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in refluxing aqueous acetic acid. acs.org This reaction proceeds via a hydride abstraction mechanism to form a stabilized benzylic carbocation, which is then trapped by water to form an alcohol that is further oxidized to the ketone.

Applying this to this compound, oxidation would be expected to occur preferentially at the C5 position, yielding the corresponding α-tetralone.

Regarding reduction, the aromatic ring of the phenol can be reduced under specific conditions, such as the Birch reduction (dissolving metal in ammonia), but this typically requires forcing conditions and can lead to a mixture of products. More commonly, if the molecule were to contain a ketone (as formed from oxidation), that ketone could be selectively reduced back to an alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

| Reaction Type | Reagent(s) | Expected Major Product |

| Benzylic Oxidation | DDQ, aq. Acetic Acid | 1-Fluoro-2-hydroxy-7,8-dihydronaphthalen-5(6H)-one |

| Aromatic Reduction | Na, NH₃, EtOH | (Birch Reduction Products) |

| Ketone Reduction (of oxidized product) | NaBH₄, MeOH | 1-Fluoro-5-hydroxy-5,6,7,8-tetrahydronaphthalen-2-ol |

This table outlines the probable outcomes for oxidation and reduction reactions on the this compound scaffold.

Reactivity of the Fluoro-Substituent

The carbon-fluorine bond is the strongest single bond to carbon, making aryl fluorides generally unreactive towards nucleophilic substitution compared to other aryl halides. However, under specific conditions, the fluoro-substituent can be replaced or engaged in coupling reactions.

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a strong nucleophile. youtube.com The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org For an SNAr reaction to be feasible, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group. libretexts.org These EWGs are necessary to stabilize the negative charge of the Meisenheimer complex. youtube.com

In the case of this compound, the hydroxyl group at the C2 position is an electron-donating group, which deactivates the ring towards nucleophilic attack. Therefore, SNAr reactions to displace the fluorine atom are generally not favored under standard conditions.

However, fluorine is paradoxically the best leaving group among the halogens for SNAr reactions when they do occur. youtube.comyoutube.com This is because the rate-determining step is the initial attack of the nucleophile on the carbon bearing the halogen. youtube.com The high electronegativity of fluorine makes this carbon atom highly electrophilic (partially positive), thus accelerating the nucleophilic attack. youtube.com If the aromatic ring of this compound were modified to include a strong EWG (like a nitro or cyano group) at the C4 or C6 position (para or ortho to the fluorine, respectively), then SNAr could become a viable pathway.

| Nucleophile | Activating Group Required | Plausible Product (with activation) |

| Sodium Methoxide (NaOMe) | -NO₂ at C4 | 1-Methoxy-4-nitro-5,6,7,8-tetrahydronaphthalen-2-ol |

| Ammonia (NH₃) | -CN at C4 | 1-Amino-4-cyano-5,6,7,8-tetrahydronaphthalen-2-ol |

| Sodium Azide (NaN₃) | -NO₂ at C4 | 1-Azido-4-nitro-5,6,7,8-tetrahydronaphthalen-2-ol |

This table illustrates hypothetical SNAr reactions, emphasizing the necessity of an additional activating group on the aromatic ring.

While the strength of the C-F bond makes aryl fluorides challenging substrates for palladium-catalyzed cross-coupling reactions, significant advances in catalyst design have enabled these transformations. mdpi.com Reactions like the Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation) aminations typically require specialized catalysts to activate the inert C-F bond. sigmaaldrich.comrug.nl These catalysts often feature palladium complexes with bulky, electron-rich phosphine ligands, which facilitate the difficult oxidative addition step of the C-F bond to the Pd(0) center. mdpi.com

The Suzuki-Miyaura reaction would couple this compound with an organoboron reagent (e.g., an arylboronic acid) in the presence of a palladium catalyst and a base to form a new C-C bond. tcichemicals.com

The Buchwald-Hartwig amination would couple the aryl fluoride with an amine in the presence of a palladium catalyst and a strong base to form a new C-N bond. rug.nlresearchgate.net This reaction is a powerful tool for the synthesis of arylamines. rug.nl

| Reaction Type | Coupling Partner | Catalyst/Ligand System (Example) | Product |

| Suzuki-Miyaura | Phenylboronic Acid | Pd₂(dba)₃ / SPhos | 1-Phenyl-5,6,7,8-tetrahydronaphthalen-2-ol |

| Buchwald-Hartwig | Aniline | Pd(OAc)₂ / RuPhos | 1-(Phenylamino)-5,6,7,8-tetrahydronaphthalen-2-ol |

| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / BrettPhos | 1-(Morpholin-4-yl)-5,6,7,8-tetrahydronaphthalen-2-ol |

This table provides representative examples of advanced cross-coupling reactions that could be applied to activate the C-F bond of the title compound, utilizing modern catalytic systems.

Transformations of the Tetrahydronaphthalene Ring System of this compound

The chemical reactivity of this compound is characterized by the interplay of its two distinct structural motifs: the electron-rich phenolic ring and the saturated cyclohexane ring. The fluorine and hydroxyl substituents on the aromatic ring, along with the fused aliphatic ring, dictate the regioselectivity and reactivity of the molecule in various transformations.

Aromatic Electrophilic Substitution on the Phenolic Ring

The phenolic ring of this compound is activated towards electrophilic aromatic substitution (EAS) due to the strong electron-donating nature of the hydroxyl group. The fluorine atom, while being electronegative and exhibiting an electron-withdrawing inductive effect, also possesses lone pairs of electrons that can be donated to the aromatic system via resonance. In the context of EAS, the activating, ortho-, para-directing effect of the hydroxyl group is dominant. However, the fluorine substituent also influences the reaction's regioselectivity.

The hydroxyl group strongly directs incoming electrophiles to the positions ortho and para to it. In this specific molecule, the para position is blocked by the fused saturated ring. Therefore, electrophilic attack is anticipated to occur at the positions ortho to the hydroxyl group. The fluorine atom at position 1 will exert a deactivating inductive effect, potentially slowing the reaction rate compared to its non-fluorinated analog, 5,6,7,8-tetrahydronaphthalen-2-ol. However, studies on fluorobenzene have shown that the reactivity in EAS can be comparable to benzene itself, with a strong preference for para-substitution. researchgate.netresearchgate.net In the case of this compound, the powerful activating effect of the hydroxyl group is expected to be the primary determinant of the substitution pattern.

Common electrophilic aromatic substitution reactions that this compound would likely undergo include:

Nitration: Reaction with nitric acid in the presence of a sulfuric acid catalyst would introduce a nitro group onto the aromatic ring.

Halogenation: Treatment with bromine or chlorine in the presence of a Lewis acid catalyst would result in the corresponding halogenated derivative.

Friedel-Crafts Alkylation and Acylation: Reaction with alkyl halides or acyl halides in the presence of a strong Lewis acid, such as aluminum chloride, would introduce alkyl or acyl groups, respectively.

The expected major products for these reactions are detailed in the table below, based on the directing effects of the hydroxyl and fluoro substituents.

| Reaction | Reagents | Expected Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 1-Fluoro-3-nitro-5,6,7,8-tetrahydronaphthalen-2-ol |

| Bromination | Br₂, FeBr₃ | 3-Bromo-1-fluoro-5,6,7,8-tetrahydronaphthalen-2-ol |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 3-Acyl-1-fluoro-5,6,7,8-tetrahydronaphthalen-2-ol |

Reactions Involving the Saturated Ring System

The saturated carbocyclic ring of this compound is susceptible to reactions typical of cycloalkanes, particularly oxidation and free-radical substitution. The benzylic positions (C5 and C8) are especially reactive due to the stabilization of radical or cationic intermediates by the adjacent aromatic ring.

Oxidation of the saturated ring can lead to the formation of tetralone derivatives. For instance, oxidation with reagents like chromium trioxide or potassium permanganate could potentially yield 1-fluoro-2-hydroxy-5,6,7,8-tetrahydronaphthalen-5-one or the corresponding 8-one. The presence of the electron-donating hydroxyl group on the aromatic ring can influence the ease of oxidation at the benzylic positions.

Free-radical halogenation, typically using N-bromosuccinimide (NBS) with a radical initiator, would be expected to selectively occur at the benzylic positions, leading to the formation of bromo-substituted derivatives in the saturated ring.

| Reaction | Reagents | Expected Major Product(s) |

| Benzylic Oxidation | KMnO₄ or CrO₃ | 1-Fluoro-2-hydroxy-5,6,7,8-tetrahydronaphthalen-5-one and/or 1-Fluoro-2-hydroxy-5,6,7,8-tetrahydronaphthalen-8-one |

| Benzylic Bromination | NBS, radical initiator | 5-Bromo-1-fluoro-5,6,7,8-tetrahydronaphthalen-2-ol and/or 8-Bromo-1-fluoro-5,6,7,8-tetrahydronaphthalen-2-ol |

Ring-Opening and Ring-Expansion Processes

While less common under standard laboratory conditions, the tetrahydronaphthalene ring system can undergo ring-opening and ring-expansion reactions under specific and often forcing conditions. For instance, strong oxidation can lead to the cleavage of the aromatic ring.

More synthetically relevant are ring-expansion reactions. While no specific examples for this compound are documented, analogous fluorinated systems have been shown to undergo such transformations. For example, a main-group catalysis-based strategy has been developed for the synthesis of trifluorinated tetralins through a difluorinative ring expansion of fluorinated methyleneindanes. nih.govnih.gov This suggests that, with the appropriate precursors derived from our target molecule, ring expansion could be a feasible transformation.

Photochemical reactions can also induce ring expansions. For example, photochemical rearrangement of ylides derived from related heterocyclic systems can lead to ring-expanded products. rsc.org Such methodologies could potentially be adapted to the tetralin framework.

Reaction Mechanism Elucidation

The elucidation of reaction mechanisms for the transformations of this compound would rely on a combination of kinetic and thermodynamic studies, as well as the identification of reaction intermediates.

Kinetic and Thermodynamic Studies of Key Reactions

Kinetic studies of the electrophilic aromatic substitution reactions on the phenolic ring would provide valuable information on the reaction rates and the influence of the fluorine substituent. By comparing the rate of a specific EAS reaction (e.g., nitration) on this compound with that of 5,6,7,8-tetrahydronaphthalen-2-ol, a quantitative measure of the electronic effect of the fluorine atom could be determined. Such studies often involve monitoring the disappearance of the reactant or the appearance of the product over time using techniques like spectroscopy or chromatography.

Thermodynamic studies would focus on determining the relative stabilities of the reactants, intermediates, and products. For EAS reactions, the stability of the Wheland intermediate (the arenium ion) is crucial in determining the regioselectivity. masterorganicchemistry.com Computational chemistry can be a powerful tool to model these intermediates and predict the most favorable reaction pathways. The balance between kinetic and thermodynamic control can also be investigated by running reactions at different temperatures and analyzing the product distribution. researchgate.net

Identification of Reaction Intermediates

The direct observation and characterization of reaction intermediates are key to confirming a proposed reaction mechanism. For electrophilic aromatic substitution, the primary intermediate is the arenium ion. In some cases, these intermediates can be observed at low temperatures using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR).

In reactions involving the saturated ring, radical intermediates are often proposed. These can sometimes be detected using Electron Paramagnetic Resonance (EPR) spectroscopy or trapped using specific radical scavengers.

For more complex transformations like ring expansions, the identification of intermediates is crucial to understanding the step-by-step process. In the case of the difluorinative ring expansion of methyleneindanes to trifluorinated tetralins, the involvement of an I(I)/I(III) catalytic cycle is supported by control experiments. nih.gov

Despite a comprehensive search of scientific literature, no specific research findings or data detailing the stereochemical outcomes of reactions involving this compound were identified. While studies on related compounds, such as tetralone derivatives and other fluorinated cyclic molecules, discuss various aspects of stereoselective synthesis, this information does not directly address the reactivity of the specified compound.

Therefore, the section on "Stereochemical Outcomes of Reactions" for this compound cannot be provided at this time due to the absence of available scientific data.

Future Research Directions and Outlook

Development of Novel and Sustainable Synthetic Routes

The future synthesis of 1-Fluoro-5,6,7,8-tetrahydronaphthalen-2-ol will likely pivot towards greener and more efficient methodologies. Traditional fluorination methods often rely on hazardous reagents and harsh conditions, making the development of sustainable alternatives a primary research goal. cam.ac.uk

Key areas for investigation include:

Flow Chemistry: Continuous-flow microreactor technologies offer enhanced safety, precise control over reaction parameters (temperature, pressure, and time), and the ability to handle highly reactive fluorinating agents safely. cam.ac.ukresearchgate.net This approach can minimize byproduct formation and improve yield and reproducibility for the fluorination of the parent tetralone.

Biocatalysis: The use of enzymes, or "fluorinases," for selective fluorination is a burgeoning field. Research could focus on discovering or engineering enzymes capable of regioselectively fluorinating the 5,6,7,8-tetrahydronaphthalen-2-ol precursor, offering an environmentally benign route under mild conditions.

Electrochemical Synthesis: Electrosynthesis provides a reagent-free method for generating reactive species. Future work could explore the electrochemical generation of a fluorinating agent in situ or the direct electrochemical fluorination of the aromatic ring, reducing chemical waste.

Sustainable Starting Materials: Investigating synthetic pathways that begin with bio-derived feedstocks could significantly improve the sustainability profile. mdpi.com While the tetralin core is petroleum-derived, linking it with reagents or functional groups sourced from renewable materials is a viable research direction.

Table 1: Comparison of Synthetic Approaches

| Method | Traditional Batch Synthesis | Future Sustainable Routes |

|---|---|---|

| Fluorinating Agents | Often aggressive and hazardous (e.g., elemental fluorine) mt.com | Milder reagents (e.g., Selectfluor), electrochemically generated species, enzymatic processes. |

| Reaction Conditions | High temperatures, long reaction times, potentially hazardous. | Ambient temperature and pressure, short reaction times in flow systems. researchgate.net |

| Safety | Risks associated with exothermic reactions and toxic reagents. | Enhanced safety through precise control in microreactors, use of immobilized reagents. cam.ac.uk |

| Waste Generation | Significant solvent and reagent waste. | Reduced waste streams, potential for solvent recycling, use of catalytic methods. |

| Selectivity | Can suffer from poor regioselectivity, leading to isomeric mixtures. | High selectivity achievable through enzymatic or catalyst design. |

Exploration of Undiscovered Reactivity Patterns

The interplay between the fluorine atom, the hydroxyl group, and the partially saturated carbocyclic ring in this compound suggests a rich and unexplored reactivity landscape. The C-F bond, while strong, can participate in unique chemical transformations. mt.comrsc.org

Future research should target:

Dearomatization Reactions: The phenol (B47542) moiety is a prime candidate for dearomatization. Research into I(I)/I(III) catalysis-based fluorination could explore whether the existing fluorine atom directs further dearomative functionalization, potentially leading to densely functionalized cyclic scaffolds. rsc.org

C-F Bond Activation: While challenging, the selective activation and functionalization of the C-F bond could unlock pathways to novel derivatives. This could involve transition-metal catalysis or photochemistry to replace the fluorine with other functional groups, expanding the synthetic utility of the core structure. mt.com

Directed Ortho-Metalation (DoM): The hydroxyl group can direct metalation to the adjacent positions on the aromatic ring. Investigating how the electronic influence of the fluorine atom at the C1 position affects the regioselectivity of these reactions is a critical area of study for creating polysubstituted derivatives.

Nucleophilic Aromatic Substitution (SNAr): While the fluorine is not on an activated ring, exploring conditions that could promote its displacement via an SNAr mechanism, perhaps through the formation of an intermediate arene complex, could provide a route to other 1-substituted tetralone derivatives.

Table 2: Potential Reactivity to Explore

| Reaction Type | Description | Potential Outcome |

|---|---|---|

| Electrophilic Aromatic Substitution | Investigating how the F and OH groups direct incoming electrophiles (e.g., nitration, halogenation). | Synthesis of multi-substituted tetralin derivatives. |

| Oxidative Coupling | Phenolic oxidation to form bi-aryl or polymeric structures. | Access to novel fluorinated dimers or polymers with unique material properties. |

| Ring Expansion/Contraction | Using the existing functionality to catalyze rearrangements of the tetralin core. | Generation of novel fluorinated carbocyclic and heterocyclic systems. nih.gov |

| Photochemical Reactions | Exploring UV-induced transformations, such as C-F bond cleavage or cycloadditions. nih.govresearchgate.net | Environmentally relevant degradation pathways or novel synthetic routes. |

Advanced In Situ Analytical Techniques for Reaction Monitoring

To optimize the synthesis and understand the reactivity of this compound, the adoption of advanced in situ analytical techniques is crucial. These process analytical technologies (PAT) provide real-time data on reaction kinetics, intermediate formation, and product purity without the need for offline sampling. researchgate.netmt.com

Key techniques for future application include:

In-situ FTIR and Raman Spectroscopy: These vibrational spectroscopy methods can monitor the real-time concentration of reactants, intermediates, and products by tracking their unique spectral fingerprints. mt.com They are invaluable for understanding reaction kinetics and mechanisms, especially in flow chemistry setups. researchgate.net

19F NMR Spectroscopy: As a fluorine-containing molecule, 19F NMR is an exceptionally powerful tool. numberanalytics.com Advanced techniques, including multidimensional NMR, can be used to track the formation of fluorinated byproducts and provide detailed structural information. nih.gov In-situ 19F NMR can offer direct insight into the fate of the fluorine atom during a reaction.

Reaction Calorimetry: This technique measures the heat flow of a reaction in real-time. It is essential for ensuring the safety of potentially energetic fluorination processes and provides critical thermodynamic data for scale-up. mt.com

Table 3: In Situ Analytical Techniques for Reaction Monitoring

| Technique | Information Gained | Application for this compound |

|---|---|---|

| FTIR/Raman | Real-time concentration profiles, reaction kinetics, endpoint determination. mt.com | Monitoring the conversion of the parent phenol to the fluorinated product; tracking subsequent derivatization reactions. |

| 19F NMR | Fluorine environment, quantification of fluorinated species, byproduct identification. nih.govnumberanalytics.com | Confirming successful fluorination, identifying positional isomers, and tracking defluorination or C-F activation pathways. rsc.org |

| Reaction Calorimetry | Heat of reaction, thermal accumulation, safety parameters. mt.com | Assessing the safety and scalability of novel fluorination and derivatization protocols. |

| Mass Spectrometry | Identification of intermediates and products by mass-to-charge ratio. | Coupling with liquid chromatography (LC-MS) for online reaction analysis to identify transient species. |

Machine Learning and AI Applications in Fluorinated Compound Design and Synthesis

Future research directions leveraging AI include:

Reaction Prediction and Optimization: ML models can be trained on vast datasets of chemical reactions to predict the optimal conditions (catalyst, solvent, temperature) for the synthesis and derivatization of the target compound. acs.org This can significantly reduce the experimental effort required for process development.

De Novo Design of Derivatives: Generative AI algorithms can design novel derivatives of the 1-fluoro-tetralone scaffold with specific, user-defined properties. news-medical.netnumberanalytics.com By inputting desired characteristics (e.g., high thermal stability, specific electronic properties), AI can propose new molecules for synthesis, targeting applications in materials science or agrochemicals. gatech.edu

Property Prediction: AI can predict the physicochemical properties of virtual compounds before they are synthesized. rsc.org This allows for the rapid screening of large libraries of potential derivatives to identify candidates with the highest likelihood of success for a given application, saving time and resources.

Retrosynthesis Planning: AI-powered tools can propose synthetic routes to complex target molecules, breaking them down into simpler, commercially available starting materials. This could aid in developing efficient pathways to novel, high-value derivatives of the core structure. acs.org

Table 4: AI and Machine Learning in Compound Development

| Application | Description | Potential Impact |

|---|---|---|

| Predictive Synthesis | Using ML to forecast reaction outcomes and identify optimal conditions. acs.org | Reduces the number of experiments needed, accelerates synthesis development. |

| Generative Design | Employing AI to create novel molecular structures with desired properties. pioneeringminds.com | Accelerates the discovery of new materials and chemical intermediates. numberanalytics.com |

| Quantum-Mechanical Property Prediction | Training ML models on quantum chemistry data to rapidly predict electronic and physical properties. | Enables high-throughput virtual screening of derivatives for specific applications. |

| Automated Synthesis | Integrating AI with robotic systems to autonomously perform and optimize chemical reactions. | Allows for rapid, data-rich experimentation and discovery of reaction space. |

Potential for Derivatization into High-Value Chemical Intermediates (Non-Pharmaceutical)

The unique combination of a hydroxyl group for further functionalization, a fluorinated aromatic ring, and a tetralin core makes this compound a versatile building block for high-value chemical intermediates outside of the pharmaceutical sector. documentsdelivered.combasf.comnouryon.com

Promising areas for derivatization include:

Monomers for Advanced Polymers: The hydroxyl group can be converted into functional groups (e.g., acrylates, epoxides) to create fluorinated monomers. Polymers incorporating this moiety could exhibit enhanced thermal stability, chemical resistance, and specific optical properties, making them suitable for specialty coatings, advanced composites, or optical films. gatech.edu

Agrochemical Scaffolds: The introduction of fluorine is a common strategy in the design of modern agrochemicals to enhance metabolic stability and biological activity. cam.ac.ukmdpi.com The title compound could serve as a key intermediate for the synthesis of novel herbicides, fungicides, or pesticides.

Liquid Crystal Components: The rigid, partially saturated ring system combined with the polar fluorine and hydroxyl groups suggests that derivatives of this compound could be explored as components in liquid crystal mixtures for display technologies.

Functional Dyes and Probes: Derivatization of the phenol can be used to create fluorogenic probes, where a chemical reaction leads to a change in fluorescence. acs.org The fluorine atom can be used to fine-tune the electronic properties and photostability of such molecules for applications in chemical sensing or materials analysis.

Table 5: Potential High-Value Non-Pharmaceutical Intermediates

| Derivative Class | Target Industry | Key Properties Imparted by Fluoro-tetralone Core |

|---|---|---|

| Fluorinated Polycarbonates/Polyesters | Materials Science, Electronics | High thermal stability, hydrophobicity, low dielectric constant. |

| Triazole or Pyrazole Derivatives | Agrochemicals | Enhanced metabolic stability, specific binding affinities. frontiersin.org |

| Biphenyl or Terphenyl Derivatives | Liquid Crystals, OLEDs | Modified mesophase behavior, tailored electronic properties. |

| Coumarin or Fluorescein Conjugates | Analytical Chemistry | Tunable fluorescence, enhanced photostability. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-fluoro-5,6,7,8-tetrahydronaphthalen-2-ol, and how do reaction conditions influence yield?

- Methodology :

- Fluorination Strategies : Electrophilic fluorination (e.g., using Selectfluor®) or halogen exchange (Halex reaction) on pre-functionalized tetrahydronaphthalen-2-ol precursors. Fluorine introduction early in the synthesis avoids hydroxyl group interference .

- Hydrogenation : Partial hydrogenation of naphthalene derivatives using Pd/C or Raney Ni under controlled pressure (1–3 atm H₂) to yield the tetrahydro scaffold .

- Protection/Deprotection : Use of dioxolane or silyl ethers to protect the hydroxyl group during fluorination, followed by acidic deprotection (e.g., HCl/MeOH) .

- Critical Factors :

- Temperature (>80°C) accelerates fluorination but may reduce regioselectivity.

- Solvent polarity (e.g., DMF vs. THF) impacts reaction kinetics and byproduct formation.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR Spectroscopy :

- ¹H NMR : Distinguish equatorial/axial protons in the tetrahydro ring (δ 1.5–2.5 ppm) and aromatic protons (δ 6.5–7.5 ppm). Fluorine coupling (³J~8 Hz) confirms substitution .

- ¹⁹F NMR : Single peak near δ -110 ppm (vs. CFCl₃) indicates fluorine at position 1 .

Q. How does the fluorine substituent influence the compound’s reactivity in nucleophilic aromatic substitution?

- Electronic Effects : Fluorine’s strong electron-withdrawing nature activates the ring toward nucleophilic attack at positions ortho/para to the hydroxyl group.

- Steric Hindrance : The tetrahydro ring reduces planarity, slowing reactions compared to fully aromatic naphthols .

- Experimental Validation : Compare reaction rates with non-fluorinated analogs (e.g., 5,6,7,8-tetrahydro-2-naphthol) using kinetic studies .

Advanced Research Questions

Q. What computational methods are suitable for modeling the electronic structure of this compound?

- Density Functional Theory (DFT) :

- Use B3LYP/6-311++G(d,p) to optimize geometry and calculate Fukui indices for electrophilic/nucleophilic sites .

- Compare HOMO-LUMO gaps with non-fluorinated analogs to assess electronic effects .

Q. How can contradictions in synthetic yields be resolved when scaling up production?

- Root-Cause Analysis :

- Byproduct Identification : Use LC-MS to detect impurities (e.g., over-fluorinated or dehydrogenated products) .

- Process Optimization : Adjust catalyst loading (e.g., Pd/C from 5% to 10%) or switch to flow chemistry for better heat/mass transfer .

Q. What biological activity mechanisms are hypothesized for this compound, and how can they be validated?

- Hypotheses :

- Antimicrobial Activity : Disruption of bacterial membrane integrity via hydroxyl-F interactions (test via MIC assays against S. aureus and E. coli) .

- Anti-inflammatory Action : Inhibition of COX-2 or NF-κB pathways (validate using ELISA or Western blot in macrophage models) .

- Validation Workflow :

In Silico Docking : Predict binding affinity to target proteins (e.g., COX-2 PDB: 5KIR) using AutoDock Vina.

In Vitro Assays : Measure IC₅₀ values and compare with reference drugs (e.g., ibuprofen) .

Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry?

- X-Ray Diffraction :

- Grow single crystals via slow evaporation in EtOAc/hexane.

- Use SHELXL for structure refinement; analyze Flack parameter to confirm absolute configuration .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.